3-(Ethylthio)propanoyl chloride
Overview
Description
3-(Ethylthio)propanoyl chloride is a chemical compound with the molecular formula C5H9ClOS . It contains a total of 16 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 acyl halogenide (aliphatic), and 1 sulfide .
Synthesis Analysis
Acyl chlorides, such as this compound, can be prepared from the reaction of carboxylic acids with solid phosphorus(V) chloride (PCl5), liquid phosphorus(III) chloride (PCl3) and heat, or liquid sulfur dichloride oxide (SOCl2) .Molecular Structure Analysis
The molecular structure of this compound includes an acyl halogenide (aliphatic) and a sulfide . The molecule is characterized by its bonds, with 1 multiple bond, 4 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
Acyl chlorides are reactive organic compounds that undergo many reactions such as addition-elimination reactions . They can react with alcohols and phenols to form esters, and with ammonia and amines to form amides .Mechanism of Action
Safety and Hazards
3-(Ethylthio)propanoyl chloride is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and it is toxic if inhaled . It should be stored in a well-ventilated place and kept tightly closed .
Relevant Papers One paper discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant to the study of this compound . Another paper presents the synthesis and spectroscopic properties of new azo dyes derived from 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole .
Properties
IUPAC Name |
3-ethylsulfanylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPUUNSUMRICST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5944-02-5 | |
Record name | 3-(ethylsulfanyl)propanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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